N,2,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

N,2,5-Trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide (CAS 874788-13-3) is a synthetic sulfonamide derivative with the molecular formula C14H21NO4S2 and a molecular weight of 331.45 g/mol. It features a 2,5-dimethylbenzenesulfonamide core N-substituted with a 3-methyl-1,1-dioxo-thiolane (3-methyl-sulfolane) moiety, placing it within the sulfolane-containing sulfonamide chemical class.

Molecular Formula C14H21NO4S2
Molecular Weight 331.45
CAS No. 874788-13-3
Cat. No. B2864909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
CAS874788-13-3
Molecular FormulaC14H21NO4S2
Molecular Weight331.45
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C
InChIInChI=1S/C14H21NO4S2/c1-11-5-6-12(2)13(9-11)21(18,19)15(4)14(3)7-8-20(16,17)10-14/h5-6,9H,7-8,10H2,1-4H3
InChIKeyZSOPGLYMRVJQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N,2,5-Trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide (CAS 874788-13-3): Structural Identity and Procurement Baseline


N,2,5-Trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide (CAS 874788-13-3) is a synthetic sulfonamide derivative with the molecular formula C14H21NO4S2 and a molecular weight of 331.45 g/mol [1]. It features a 2,5-dimethylbenzenesulfonamide core N-substituted with a 3-methyl-1,1-dioxo-thiolane (3-methyl-sulfolane) moiety, placing it within the sulfolane-containing sulfonamide chemical class [2]. This scaffold class has been validated as a source of allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase (TrpAB), a validated anti-tubercular drug target absent in humans [3].

Target Class
Mtb tryptophan synthase (TrpAB) allosteric inhibitor scaffold
Structural Feature
3-methyl quaternary carbon on thiolane ring; distinct from unsubstituted analogs
Use Context
SAR probe & metabolic stability hypothesis testing; analytical reference

Why Generic Substitution Fails for N,2,5-Trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide


Substitution with the closely related non-methylated analog CAS 874788-11-1 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N,2,5-trimethylbenzene-1-sulfonamide, MW 317.42) or other sulfolane-sulfonamides is not functionally equivalent [1]. The defining 3-methyl substituent on the thiolane ring of the target compound introduces a quaternary carbon center, altering conformational preferences, steric bulk, and metabolic liability relative to the unsubstituted thiolan-3-yl series . In the validated sulfolane anti-tubercular series, even modest structural modifications produced MIC shifts of 4- to 5-fold (e.g., Compound 1: MIC 0.76 µM vs. Compound 4: MIC 2.25 µM) [2], demonstrating that within-class analogs cannot be assumed equipotent or equi-selective.

Compound
Target: 3-methyl-thiolane sulfonamide (CAS 874788-13-3)
Analog: unsubstituted thiolane CAS 874788-11-1
Ring Substitution
Quaternary carbon blocks C–H oxidation; additional steric bulk
Tertiary methine – potential metabolic soft spot; different conformational preference
Potency Context
Within-class SAR shows >4-fold MIC shifts; equipotency cannot be assumed
May exhibit different target engagement and selectivity profile
Analytical Discrimination
MW 331.45; distinct retention and mass signature
MW 317.42; co-elution or misassignment risk if not verified

Quantitative Differentiation Evidence for N,2,5-Trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide vs. Closest Analogs


Structural Differentiation: 3-Methyl Quaternary Carbon on Thiolane Ring vs. Unsubstituted Thiolan-3-yl Analogs

The target compound bears a methyl group at the 3-position of the 1,1-dioxo-thiolane ring, creating a quaternary carbon (SMILES: ...N(C)C2(CCS(=O)(=O)C2)C), whereas the closest commercially available analog CAS 874788-11-1 has an unsubstituted methine carbon at this position (SMILES: ...N(C)C2CCS(=O)(=O)C2) . This substitution eliminates a potential site for cytochrome P450-mediated C–H oxidation and introduces additional steric constraint around the sulfonamide nitrogen, which may alter both the conformational ensemble available for target binding and the susceptibility to oxidative metabolism [1]. In the broader sulfolane anti-tubercular series, lead optimization has demonstrated that modifications to the central scaffold can shift Mtb H37Rv MIC values by over 4-fold (Compound 1: 0.76 µM vs. Compound 4: 2.25 µM) [2].

Thiolane substitution
Cross-study comparable
3-methyl quaternary carbon vs. tertiary methine in CAS 874788-11-1; ΔMW +14.03 Da, blocked C–H site
Supports metabolic stability hypothesis and distinct SAR vector
No co-crystal data available for this compound
Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

Class-Level Target Validation: Sulfolane-Sulfonamide Scaffold as Mycobacterium tuberculosis Tryptophan Synthase (TrpAB) Allosteric Inhibitor

The sulfolane-sulfonamide scaffold class to which the target compound belongs has been mechanistically validated through whole-genome sequencing of spontaneous resistant Mtb mutants, which identified mutations mapping exclusively to the α- and β-subunits of tryptophan synthase (TrpAB) [1]. Crystal structures of TrpAB in complex with sulfolane and indole-5-sulfonamide inhibitors confirmed binding at the inter-subunit allosteric interface, a site structurally distinct from the active site targeted by azetidine-containing inhibitors [2]. The prototypical sulfolane compound 1 demonstrated an Mtb H37Rv MIC of 0.76 µM with HepG2 Tox₅₀ >50 µM (selectivity index >65), while optimized compound 4 showed oral in vivo efficacy in a murine Mtb infection model with a 1.4 log CFU reduction at 350 mg/kg [1]. Although direct MIC data for CAS 874788-13-3 are not yet publicly reported, its sulfolane-sulfonamide core structure places it within a target-validated chemical series with demonstrated translational potential [3].

Target validation
Class-level
Sulfolane-sulfonamide scaffold validated as TrpAB allosteric inhibitor; compound 1 MIC 0.76 µM, in vivo 1.4 log CFU reduction (mouse)
Class-level target engagement evidence; direct data for CAS 874788-13-3 unreported
Inferences drawn from GSK anti-tubercular program
Antitubercular Drug Discovery Allosteric Inhibition Tryptophan Synthase

Physicochemical Property Differentiation: Molecular Weight and Calculated Lipophilicity Shift vs. Non-Methylated Analog

The target compound (MW 331.45, MF C14H21NO4S2) possesses an additional methyl group and consequently higher molecular weight (+14.03 Da) compared to the non-methylated thiolane analog CAS 874788-11-1 (MW 317.42, MF C13H19NO4S2) [1]. The computed XLogP3 for the non-methylated analog is 1.4 [2]; the additional methyl group on the target compound is predicted to increase logP by approximately 0.5 units (standard Hansch π value for aliphatic –CH₃), shifting lipophilicity further into the optimal drug-like space while remaining below the cLogP 5 threshold [3]. In the sulfolane series, cLogP values range from 2.05 (compound 1) to 2.66 (compound 4), and the target compound's predicted cLogP of ~1.9–2.4 positions it within the empirically favorable window for this scaffold class [4].

Lipophilicity shift
Cross-study comparable
Estimated ΔlogP ~+0.5 vs. non-methylated analog; predicted cLogP ~1.9–2.4, within favorable window of validated inhibitors
May enhance membrane permeability without exceeding developability thresholds
Estimated from Hansch π constant; experimental logP not reported
Physicochemical Properties Drug-Likeness Lead Optimization

Metabolic Stability Implication: Quaternary Carbon as a Blockade Against Cytochrome P450-Mediated Oxidation

The 3-methyl quaternary carbon on the thiolane ring of the target compound eliminates a tertiary C–H bond that, in the unsubstituted analog CAS 874788-11-1, represents a potential site for cytochrome P450-mediated hydroxylation . In the sulfolane anti-tubercular series, metabolic stability varied dramatically between analogs: compound 4 (with optimized structure) exhibited mouse microsomal clearance (Cli) of <0.5 mL/min·g versus 15.7 mL/min·g for compound 1, a >30-fold improvement [1]. While direct microsomal stability data for CAS 874788-13-3 are not publicly available, the introduction of a quaternary carbon at a position that would otherwise be metabolically labile is a well-precedented strategy in medicinal chemistry for improving metabolic stability, as demonstrated across diverse chemotypes [2].

Metabolic stability
Class-level
Quaternary carbon eliminates tertiary C–H; >30-fold Cli improvement observed within series (compound 1 to 4)
Predicted reduced oxidative clearance; direct microsomal data for this compound needed
Based on well-precedented medicinal chemistry principle; experimental validation required
Drug Metabolism Cytochrome P450 Metabolic Soft Spot Blocking

Purity Specification: Vendor-Specified 95% Purity Baseline for Reproducible Biological Assay

The target compound is supplied with a vendor-specified purity of typically 95% . In the context of sulfonamide-focused biological screening, impurities at the 5% level can confound IC₅₀/MIC determinations, particularly when the active pharmaceutical impurity carries a sulfonamide warhead that may independently inhibit carbonic anhydrases or other off-target enzymes common to sulfonamide chemotypes [1]. Procurement of CAS 874788-13-3 at this purity specification provides a defined baseline for assay normalization, whereas custom-synthesized analogs from non-specialist vendors may arrive with variable purity profiles that require additional QC expenditure before use.

Purity specification
Supporting evidence
Vendor-specified purity typically 95% (HPLC-UV); provides defined baseline for assay normalization
Reduces confounding by sulfonamide impurities in biological screening
Custom analogs may require additional QC; independent verification advised
Compound Quality Control Assay Reproducibility Procurement Specification

IMPORTANT LIMITATION: Absence of Direct Head-to-Head Biological Data for CAS 874788-13-3

A comprehensive search of PubMed, ChEMBL, BindingDB, and publicly available patent literature did not identify any peer-reviewed study reporting direct biological activity data (MIC, IC₅₀, Kd, or in vivo efficacy) for CAS 874788-13-3 [1]. All biological inferences presented in this guide are derived from class-level data on structurally related sulfolane-sulfonamide analogs, primarily from the GSK anti-tubercular program [2][3]. The differentiation claims based on the 3-methyl quaternary carbon modification rest on well-established medicinal chemistry principles regarding metabolic stability [4] but lack experimental confirmation for this specific compound. Users should treat the absence of direct potency, selectivity, and ADME data as a critical factor in procurement decisions and plan for de novo profiling if biological activity is the intended application.

Data gap
Supporting evidence
No direct biological data (MIC, IC₅₀, Kd, in vivo) publicly reported for CAS 874788-13-3
All bioactivity inferences are class-derived; de novo profiling essential for target engagement studies
Literature search across PubMed, ChEMBL, BindingDB (2026-05-09)
Data Gap Acknowledgment Experimental Validation Required

Recommended Application Scenarios for N,2,5-Trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide Based on Current Evidence


Medicinal Chemistry SAR Exploration of Sulfolane-Sulfonamide Anti-Tubercular Leads

The target compound is best positioned as a chemical probe for structure-activity relationship (SAR) studies within the sulfolane-sulfonamide anti-tubercular series, where the 3-methyl quaternary carbon modification allows systematic interrogation of the steric and metabolic tolerance at the thiolane ring [1]. Given the validated TrpAB target and the demonstrated in vivo efficacy of compound 4 in a murine Mtb model, analogs bearing the 3-methyl substitution can be screened for MIC shifts relative to compounds 1 (0.76 µM) and 4 (2.25 µM) to map the pharmacophoric requirements at this position [2].

Metabolic Stability Probe: Evaluating the Impact of Quaternary Carbon Blockade on Microsomal Clearance

The 3-methyl quaternary carbon provides a built-in metabolic stability hypothesis: that blocking C–H oxidation at the thiolane C3 position will reduce cytochrome P450-mediated clearance [1]. Comparative microsomal stability assays (mouse and human) between the target compound and its non-methylated analog CAS 874788-11-1 can quantify the magnitude of this effect, analogous to the >30-fold Cli improvement observed between compounds 1 and 4 in the published sulfolane series [2]. This application is particularly relevant for programs prioritizing oral bioavailability.

Crystallographic Studies of Sulfolane-Sulfonamide Binding to TrpAB Allosteric Site

Crystal structures of Mtb TrpAB with sulfolane inhibitors have been solved at resolutions sufficient to map inhibitor binding at the α–β subunit interface [1]. The target compound, with its distinct 3-methyl substitution, offers a probe to investigate how substituents projecting from the thiolane ring are accommodated in the allosteric pocket, potentially revealing new sub-pocket interactions that could guide further optimization [2]. Co-crystallization trials with purified Mtb TrpAB are a high-value application scenario.

Reference Standard for Analytical Method Development and Quality Control of Sulfolane-Sulfonamide Libraries

With a defined molecular formula (C14H21NO4S2), molecular weight (331.45), and vendor-specified purity of 95%, the target compound can serve as a chromatographic reference standard for HPLC-MS method development and purity assessment of sulfolane-sulfonamide compound libraries [1]. Its distinct retention time and mass spectral signature relative to the non-methylated analog CAS 874788-11-1 (MW 317.42) enable reliable discrimination between these closely related species in mixture analysis [2].

Application
Selection Property
Validation Focus
TrpAB allosteric inhibitor SAR
3-methyl quaternary carbon modification; scaffold with reported class-level MIC shifts
MIC comparison vs. compound 1 and 4; mapping steric tolerance at thiolane ring
Metabolic stability probe
Quaternary carbon blockade hypothesis; predicted reduced CYP-mediated clearance
Microsomal stability comparison (mouse/human) vs. non-methylated analog
Crystallographic binding studies
3-methyl substituent as probe for sub-pocket interactions at TrpAB interface
Co-crystallization with purified Mtb TrpAB; resolving inhibitor accommodation
Analytical reference standard
Defined molecular formula and 95% purity; distinct mass shift (+14 Da) from analog
HPLC-MS method development; discrimination from CAS 874788-11-1 in mixture analysis
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